2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile is a complex organic compound featuring a triazole ring, a quinoline moiety, and a sulfanyl acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Quinoline Moiety: The quinoline group is introduced through a nucleophilic substitution reaction, where quinoline-8-ol reacts with a suitable leaving group on the triazole intermediate.
Introduction of the Prop-2-en-1-yl Group: This step involves an alkylation reaction using an allyl halide in the presence of a base.
Formation of the Sulfanyl Acetonitrile Group: The final step involves the reaction of the intermediate with thiourea and subsequent treatment with cyanogen bromide to introduce the sulfanyl acetonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The triazole and quinoline rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound’s triazole and quinoline moieties are of interest due to their known bioactivity. These structures are often found in molecules with antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The triazole ring is a common pharmacophore in many drugs, and the quinoline moiety is known for its antimalarial activity.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the quinoline ring.
Mechanism of Action
The mechanism by which 2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could interact with metal ions or other biomolecules, while the quinoline moiety might intercalate with DNA or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, 2-{[4-(prop-2-en-1-yl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile stands out due to the presence of the nitrile group, which can undergo a variety of chemical transformations. This makes it a more versatile intermediate for the synthesis of diverse derivatives.
Properties
IUPAC Name |
2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-2-10-22-15(20-21-17(22)24-11-8-18)12-23-14-7-3-5-13-6-4-9-19-16(13)14/h2-7,9H,1,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNKDKRANKTIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC#N)COC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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